molecular formula C23H24N2O4S B3468278 2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B3468278
M. Wt: 424.5 g/mol
InChI Key: VZBLTZGRYSABAS-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a naphthalene-2-sulfonyl group and a 4-methylphenoxy acetyl moiety. The 4-methylphenoxy group may enhance metabolic stability compared to unsubstituted phenyl derivatives .

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-6-9-21(10-7-18)29-17-23(26)24-12-14-25(15-13-24)30(27,28)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBLTZGRYSABAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Naphthalene-2-sulfonyl vs. Aryl/Alkyl Substituents

  • Fluorobenzyl analog (1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one, ): Replacing the naphthalene-2-sulfonyl group with a 4-fluorobenzyl group reduces molecular weight (MW: ~435 vs. ~465) and alters polarity. NMR data (DMSO-d6, δ 7.2–7.8 ppm) indicates distinct electronic environments for the piperazine protons due to sulfonyl’s strong electron withdrawal .
  • Carbazolylmethyl analog (): The 9-ethylcarbazole substituent increases steric bulk (MW: ~554) and aromatic stacking capacity. However, the chlorophenoxy group in this analog could increase toxicity risks compared to the 4-methylphenoxy group .

Phenoxy vs. Pyridinyl/Morpholinyl Substituents

  • Pyridinylpiperazine analog (): The 2-pyridinyl group introduces a basic nitrogen, improving water solubility (logP: ~2.1 vs. ~3.5 for the target compound).
  • Morpholine-sulfonyl analog (): Substituting naphthalene-2-sulfonyl with morpholine-4-sulfonyl reduces lipophilicity (clogP: 1.8 vs. 3.2) but retains sulfonamide-mediated receptor binding. This analog’s phenoxyacetyl group aligns closely with the target compound, suggesting comparable metabolic pathways .

Receptor Affinity and Selectivity

  • Dichlorophenyl-imidazol analog () : The dichlorophenyl and imidazolyl groups confer antifungal activity (e.g., ketoconazole derivatives), contrasting with the target compound’s unconfirmed therapeutic profile. The acetylpiperazine core in both compounds suggests shared SAR for cytochrome P450 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

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